molecular formula C8H6F5N B13634384 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline CAS No. 1021124-74-2

2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13634384
CAS No.: 1021124-74-2
M. Wt: 211.13 g/mol
InChI Key: AIDAREWGFCBDDC-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine with the molecular formula C8H6F5N. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the nitrogen atom. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,5-difluoroaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted anilines.

    Oxidation: Products include nitroanilines or nitrosoanilines.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of fluorine atoms on the benzene ring and the trifluoroethyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

1021124-74-2

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

2,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6F5N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

AIDAREWGFCBDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NCC(F)(F)F)F

Origin of Product

United States

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